

# 2-Amino-4-phenylpyridine fundamental properties

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## Compound of Interest

Compound Name: 2-Amino-4-phenylpyridine

Cat. No.: B189642

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An In-depth Technical Guide on the Core Properties of **2-Amino-4-phenylpyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of **2-amino-4-phenylpyridine**, a heterocyclic amine of interest in medicinal chemistry and materials science. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.

## Core Chemical and Physical Properties

**2-Amino-4-phenylpyridine** is a substituted pyridine derivative featuring a phenyl group at the 4-position and an amino group at the 2-position. Its structure lends itself to a range of chemical modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **2-Amino-4-phenylpyridine**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub>	--INVALID-LINK--
Molecular Weight	170.21 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	60781-83-1	--INVALID-LINK--, --INVALID-LINK--
Appearance	Yellow solid	--INVALID-LINK--
Melting Point	Data not available. For the related compound 2-amino-4-methylpyridine, the melting point is 96-99 °C.[1] For 2-amino-4-phenylpyrimidine, it is 162-164 °C.	
Boiling Point	Data not available. The related compound 2-amino-4-methylpyridine has a boiling point of 230 °C.[1]	
Purity	Typically ≥95%	--INVALID-LINK--, --INVALID-LINK--

Table 2: Computed Physicochemical Properties of **2-Amino-4-phenylpyridine**

Property	Value	Source
XLogP3	1.8	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--
Exact Mass	170.084398327 Da	--INVALID-LINK--
Topological Polar Surface Area	38.9 Å <sup>2</sup>	--INVALID-LINK--
Complexity	152	--INVALID-LINK--

## Spectroscopic Properties (Predicted)

While specific experimental spectra for **2-amino-4-phenylpyridine** are not readily available in the cited literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for **2-Amino-4-phenylpyridine**

Technique	Predicted Peaks/Signals
$^1\text{H}$ NMR	Aromatic Protons (Phenyl & Pyridine Rings): Multiple signals expected in the range of $\delta$ 6.5-8.5 ppm. The protons on the pyridine ring will likely appear as doublets and a singlet, while the phenyl protons will show multiplets. Amino Protons: A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.
$^{13}\text{C}$ NMR	Aromatic Carbons: Multiple signals are expected in the aromatic region ( $\delta$ 100-160 ppm). The carbon bearing the amino group (C2) would be shifted downfield.
FT-IR	N-H Stretching: Broad peaks in the region of 3300-3500 $\text{cm}^{-1}$ corresponding to the primary amine. C=C and C=N Stretching: Peaks in the 1400-1650 $\text{cm}^{-1}$ region characteristic of the aromatic rings. C-H Stretching (Aromatic): Peaks typically appear above 3000 $\text{cm}^{-1}$ .
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ ): A prominent peak is expected at $m/z = 170$ . Fragmentation: Common fragmentation patterns would involve the loss of HCN, $\text{NH}_2$ , or cleavage of the phenyl group.

## Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of related 2-aminopyridine and 2-phenylpyridine derivatives and represent a plausible approach for **2-amino-4-phenylpyridine**.

## Synthesis of 2-Amino-4-phenylpyridine

This synthesis can be approached via a multi-component reaction, which is an efficient method for generating molecular complexity in a single step.

#### Materials and Reagents:

- Benzaldehyde
- Malononitrile
- Acetone
- Ammonium acetate
- Ethanol (absolute)
- Catalyst (e.g., piperidine or a Lewis acid like  $\text{ZnCl}_2$ )
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), acetone (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
- **Catalysis:** Add a catalytic amount of piperidine or a Lewis acid.
- **Reflux:** Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).

- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2-amino-4-phenylpyridine**.

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher NMR spectrometer.
- Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Prepare a sample of the solid product, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Identify characteristic absorption bands for the functional groups present in the molecule.

### Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.

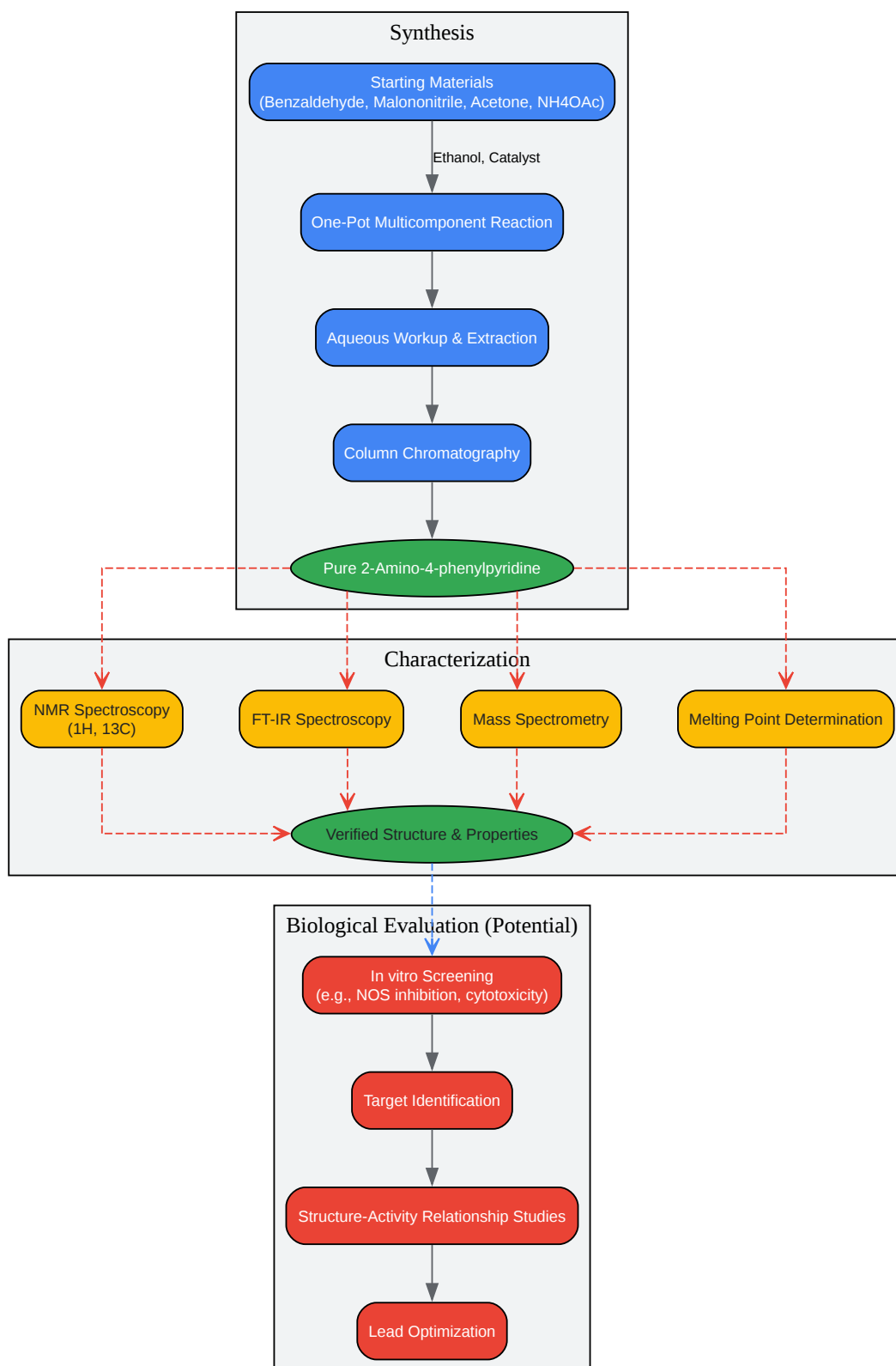
## Potential Biological Activity and Signaling Pathways

While direct biological targets for **2-amino-4-phenylpyridine** are not extensively documented, the aminopyridine scaffold is present in numerous biologically active molecules.

- Nitric Oxide Synthase (NOS) Inhibition: Analogs such as 2-amino-4-methylpyridine are known potent inhibitors of inducible nitric oxide synthase (iNOS).<sup>[2]</sup> Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, suggesting that **2-amino-4-phenylpyridine** could be investigated for similar inhibitory activity.
- G-Protein Coupled Receptor (GPCR) Modulation: The structurally related 4-amino-2-phenylpyrimidine derivatives have been identified as agonists of the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.<sup>[3]</sup>
- Cytotoxic and Anticancer Activity: Various substituted aminopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.<sup>[4][5]</sup> The planar aromatic structure of **2-amino-4-phenylpyridine** makes it a candidate for investigation as an intercalating agent or a kinase inhibitor.

Given the lack of specific pathway information, a general workflow for the synthesis and characterization is visualized below.

## Visualizations



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Caption: General workflow for the synthesis, characterization, and potential biological evaluation of **2-Amino-4-phenylpyridine**.

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